Dapoxetine N-Oxide

Description

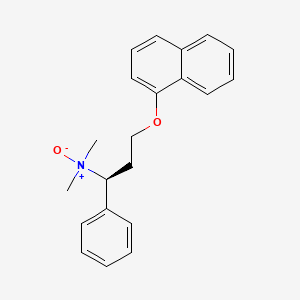

Structure

3D Structure

Properties

Molecular Formula |

C21H23NO2 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide |

InChI |

InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 |

InChI Key |

LVJBASLGSATTOZ-FQEVSTJZSA-N |

Isomeric SMILES |

C[N+](C)([C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-] |

Canonical SMILES |

C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-] |

Origin of Product |

United States |

Chemical Identity and Context of Dapoxetine N Oxide

Origin and Significance as a Chemical Entity

Dapoxetine (B195078) N-Oxide is a principal product formed when Dapoxetine undergoes oxidative degradation. researchgate.netijrps.comnih.gov This process can occur during the synthesis of Dapoxetine or when the Dapoxetine base is exposed to air. researchgate.netijrps.comnih.gov The tertiary amine group within the Dapoxetine molecule is susceptible to oxidation, leading to the formation of the N-oxide. google.com Research has shown that under oxidative stress conditions, Dapoxetine N-Oxide is a main degradation impurity. google.comresearchgate.net Further degradation of Dapoxetine N-Oxide can occur through a process known as Cope elimination, which results in the formation of geometrical isomers of cinnamyloxynaphthalenes. researchgate.netijrps.comnih.gov

In addition to being a degradation product, Dapoxetine N-Oxide is also a major metabolite of Dapoxetine in the body. researchgate.netijrps.comnih.govmims.comcyno.co.in After administration, Dapoxetine is extensively metabolized in the liver and kidneys by multiple enzymes, including CYP2D6, CYP3A4, and flavin monooxygenase 1 (FMO1). mims.comwikipedia.orgresearchgate.net This metabolic process primarily involves N-oxidation, leading to the formation of Dapoxetine N-Oxide, which is a principal component circulating in the blood. mims.comcyno.co.inwikipedia.orgresearchgate.net Despite being a major metabolite, Dapoxetine N-Oxide is considered to be a weak selective serotonin (B10506) reuptake inhibitor (SSRI) and does not contribute significantly to the clinical effect of Dapoxetine. cyno.co.inamegroups.org

Due to its formation through both degradation and synthesis-related processes, Dapoxetine N-Oxide is considered a significant impurity in Dapoxetine raw materials and final pharmaceutical products. google.compharmaffiliates.com Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity that exceeds a certain threshold in drug products. researchgate.net The presence of Dapoxetine N-Oxide necessitates its monitoring and control to ensure the quality, safety, and efficacy of Dapoxetine preparations. google.com High-performance liquid chromatography (HPLC) is a common analytical technique used to detect and quantify the purity of Dapoxetine raw materials, with Dapoxetine N-Oxide being a key analyte in these tests. google.com

Synthetic Methodologies for Dapoxetine N Oxide

Development of Synthetic Routes

The synthesis of Dapoxetine (B195078) N-oxide has been a subject of research to ensure the quality and safety of dapoxetine-containing pharmaceutical products. google.com The tertiary amine group within the dapoxetine molecule is susceptible to oxidation, leading to the formation of Dapoxetine N-oxide, particularly when exposed to air during the manufacturing process. google.com

Exploration of Novel Approaches for N-Oxide Synthesis

A primary synthetic route that has been developed involves the direct oxidation of dapoxetine's tertiary amine. google.com An efficient and straightforward synthetic approach has been established for the synthesis of Dapoxetine N-oxide, which was developed to confirm the proposed degradation pathway of dapoxetine. researchgate.netnih.govresearchgate.net This method is significant as there were previously no reported synthesis methods for this specific compound. google.compatsnap.com The synthesis is essential for producing highly purified Dapoxetine N-oxide to be used as a reference substance in drug quality detection. google.com

Optimization of Reaction Conditions and Parameters

The optimization of reaction conditions is critical for maximizing the yield and purity of Dapoxetine N-oxide. A key parameter that has been optimized is the reaction temperature. For instance, in the synthesis using carbamide peroxide, the reaction is cooled to and maintained at a temperature below -5°C. google.com The completion of the reaction is monitored using Thin Layer Chromatography (TLC). google.compatsnap.com Following the reaction, a workup procedure involving washing with an aqueous sodium bicarbonate solution is employed. google.com Different solvents and varying amounts of the oxidizing agent have been explored to improve the molar yield. For example, using dichloromethane (B109758) as a solvent with specific quantities of carbamide peroxide resulted in molar yields of 17.11% and 24.71% in different experimental setups. google.com

Starting Materials and Reagents in Synthesis Protocols

The synthesis of Dapoxetine N-oxide relies on specific precursors and oxidizing agents to achieve the desired transformation.

Utilization of (S)-N,N-dimethyl-(α)-[2-(1-naphthoxy)ethyl]benzenemethanamine as Precursor

The direct precursor for the synthesis of Dapoxetine N-oxide is (S)-N,N-dimethyl-(α)-[2-(1-naphthoxy)ethyl]benzenemethanamine, which is the chemical name for dapoxetine. google.compatsnap.com This compound serves as the starting material that undergoes oxidation to form the N-oxide derivative. google.com In a typical procedure, a specific amount of this precursor is dissolved in a suitable organic solvent before the addition of the oxidizing agent. google.compatsnap.com

Application of Oxidizing Agents (e.g., Carbamide Peroxide)

Carbamide peroxide (also known as urea-hydrogen peroxide) is a key oxidizing agent used in the synthesis of Dapoxetine N-oxide. google.compatsnap.com It is a stable, solid compound that is easy to handle and acts as a source of hydrogen peroxide. google.com The carbamide peroxide is typically dissolved in the same chlorinated hydrocarbon solvent as the dapoxetine precursor and added dropwise to the reaction mixture. google.com The amount of carbamide peroxide used is a critical factor influencing the reaction's yield. google.com Other common oxidizing agents that can be used for N-oxidation reactions include potassium permanganate (B83412) and hydrogen peroxide.

Purification Strategies for Synthetic Dapoxetine N-Oxide

After the synthesis reaction is complete, a multi-step purification process is employed to isolate the Dapoxetine N-oxide in a highly purified form. The initial workup involves separating the organic layer, washing it with a saturated brine solution, and drying it over anhydrous sodium sulfate. google.compatsnap.com The solvent is then removed under reduced pressure, yielding a crude brown residue. google.com

This crude product is further purified using column chromatography. google.compatsnap.com The fractions containing the desired product are collected and the solvent is evaporated to yield the final purified brown solid of Dapoxetine N-oxide. google.com This purification is essential to obtain the high-purity reference standard required for analytical purposes. google.com

Table of Compounds

| Compound Name | Other Names/Synonyms |

| Dapoxetine N-Oxide | (S)-N,N-dimethyl-3-(naphthyl-1-oxygen base)-1-phenylpropyl-1-nitrogen oxides, N-oxidation-dapoxetine |

| (S)-N,N-dimethyl-(α)-[2-(1-naphthoxy)ethyl]benzenemethanamine | Dapoxetine, (+)-(S)-N,N-dimethyl-(α)-[2(1naphthal enyloxy)ethyl]-benzenemethanamine hydrochloride |

| Carbamide Peroxide | Urea-hydrogen peroxide, Carbamide percarbonate |

| Dichloromethane | Methylene chloride |

| Chloroform | Trichloromethane |

| Sodium Bicarbonate | Bicarbonate of soda |

| Sodium Sulfate | |

| Potassium Permanganate | |

| Hydrogen Peroxide |

Interactive Data Table: Synthesis of Dapoxetine N-Oxide

| Precursor | Oxidizing Agent | Solvent | Temperature | Molar Yield |

| (S)-N,N-dimethyl-(α)-[2-(1-naphthoxy)ethyl]benzenemethanamine (10.0g) | Carbamide Peroxide (9.3g) | Dichloromethane | < -5°C | 17.11% |

| (S)-N,N-dimethyl-(α)-[2-(1-naphthoxy)ethyl]benzenemethanamine (10.0g) | Carbamide Peroxide (6.2g) | Chloroform | < -5°C | 24.71% |

| (S)-N,N-dimethyl-(α)-[2-(1-naphthoxy)ethyl]benzenemethanamine (10.0g) | Carbamide Peroxide (6.2g) | Dichloromethane | < -5°C | - |

| (S)-N,N-dimethyl-(α)-[2-(1-naphthoxy)ethyl]benzenemethanamine (10.0g) | Carbamide Peroxide (3.1g) | Chloroform | < -5°C | - |

Implementation of Chromatographic Purification Methods

Following the initial extraction and drying of the organic phase, the crude product, often a brown residue, requires purification to isolate Dapoxetine N-Oxide. google.compatsnap.com Column chromatography is the specified method for this purification step. google.compatsnap.com This technique is essential for separating the desired N-oxide from unreacted starting material and other byproducts of the oxidation reaction. After the chromatographic separation, the solvent is evaporated under reduced pressure to yield the purified Dapoxetine N-Oxide, typically as a brown solid. google.compatsnap.com The purity of the final product can be assessed using HPLC, with methods capable of detecting related substances to ensure the reference standard is of high quality (e.g., >98.0%). google.com

Yield Considerations and Process Efficiency in Synthetic Protocols

The efficiency of the synthesis of Dapoxetine N-Oxide is influenced by the reaction conditions, including the molar ratio of the reactants. google.com Research has shown that varying the stoichiometry of urea-hydrogen peroxide relative to Dapoxetine can impact the final yield. google.com For instance, different molar ratios of Dapoxetine to urea-hydrogen peroxide have been explored, such as 1:1, 1:2, and 1:3. google.com

The reported molar yields for the synthesis of Dapoxetine N-Oxide from Dapoxetine using urea-hydrogen peroxide have varied across different experimental runs. Documented examples show yields of 17.11%, 20.91%, and 24.71%. google.compatsnap.com These variations highlight the importance of optimizing reaction parameters to maximize process efficiency. The table below summarizes the results from several synthetic preparations. google.compatsnap.com

| Starting Material (Dapoxetine) | Oxidizing Agent | Solvent | Molar Yield (%) | Final Product |

| 10.0g | Urea-Hydrogen Peroxide (6.2g) | Dichloromethane | 17.11% | 1.8g Brown Solid |

| 10.0g | Urea-Hydrogen Peroxide (9.3g) | Dichloromethane | 20.91% | 2.2g Brown Solid |

| 10.0g | Urea-Hydrogen Peroxide (3.1g) | Chloroform | 24.71% | 2.6g Brown Solid |

Advanced Analytical Characterization of Dapoxetine N Oxide

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating Dapoxetine (B195078) N-Oxide from its parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques utilized for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC methods, particularly in reversed-phase mode, are widely developed for the analysis of dapoxetine and its impurities, including Dapoxetine N-Oxide. ijrpc.com These methods are essential for purity testing of dapoxetine raw materials where Dapoxetine N-Oxide is a key impurity to monitor. google.com

Reversed-phase HPLC (RP-HPLC) is the standard for separating Dapoxetine N-Oxide from dapoxetine and other process-related impurities. elte.huresearchgate.net In this mode, a non-polar stationary phase is used with a polar mobile phase.

Gradient elution systems are frequently employed to achieve optimal separation. researchgate.netptfarm.pl Unlike isocratic elution where the mobile phase composition remains constant, a gradient system involves changing the mobile phase composition during the analytical run. This is particularly useful for analyzing samples containing compounds with a wide range of polarities, such as dapoxetine and its more polar N-oxide metabolite. For instance, in stress degradation studies of dapoxetine, where the drug was subjected to oxidative conditions, a gradient system was necessary to separate the parent drug from the resulting Dapoxetine N-Oxide degradation product, achieving an elution time of 5.8 minutes. ptfarm.pl The use of gradient elution combined with flow-programming has been shown to provide baseline separation for all related compounds within 30 minutes. elte.huresearchgate.net

The selection and optimization of the stationary and mobile phases are critical for developing a robust and reliable HPLC method.

Stationary Phase Selection: The most commonly used stationary phases are octadecylsilane (B103800) (C18) bonded silica (B1680970) columns. ijrpc.comelte.hugoogle.com These columns provide the necessary hydrophobicity for effective separation in reversed-phase mode. Specific examples from validated methods include the Phenomenex Luna C18 and Agilent Zorbax Eclipse Plus C18 columns. ijrpc.comelte.hu

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ijrpc.comelte.huptfarm.pl The buffer is crucial for controlling the pH and improving the peak shape of the analytes. Common choices include ammonium (B1175870) acetate (B1210297), formic acid, or trifluoroacetic acid. ijrpc.comelte.huptfarm.pl Method optimization involves a systematic study of different mobile phase compositions and pH values to find the ideal conditions for resolution and analysis time. ptfarm.plijpbs.com For example, one study optimized the separation by using a mobile phase of acetonitrile and 0.2 M ammonium acetate in a 50:50 ratio with a gradient elution, which successfully separated dapoxetine from its degradation products. ptfarm.pl

| Stationary Phase | Mobile Phase Composition | Elution Mode | Key Finding | Reference |

|---|---|---|---|---|

| Phenomenex Luna C18 (250mm x 4.6 mm, 5µm) | A: 0.1% trifluoroacetic acid in water B: 0.1% trifluoroacetic acid in acetonitrile | Gradient | Optimized for peak shape and resolution of process-related impurities. | ijrpc.com |

| Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 μm) | Methanol and 0.1% (v/v) formic acid in water | Gradient with flow-programming | Achieved baseline separation of all compounds within 30 minutes. | elte.hu |

| Not Specified | Acetonitrile and 0.2 M ammonium acetate (50:50) | Gradient | Eluted dapoxetine at 5.8 min, separating it from degradation products. | ptfarm.pl |

Reversed-Phase and Gradient Elution Systems

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (sub-2 µm) to achieve faster, more sensitive, and higher-resolution separations. UPLC is particularly advantageous when coupled with mass spectrometry for the bioanalysis of Dapoxetine N-Oxide. researchgate.netnih.govacs.org

A sensitive and rapid UPLC method was developed for the simultaneous determination of dapoxetine, Dapoxetine N-Oxide, and desmethyldapoxetine in human plasma. researchgate.netnih.gov This method employs an Acquity UPLC BEH C18 column and a gradient elution with a mobile phase of acetonitrile and 0.1% formic acid in water. researchgate.netnih.gov The key advantage of this UPLC application is the significantly reduced analytical run time of just 4.0 minutes, while still achieving excellent separation and sensitivity. researchgate.netnih.gov

Mass Spectrometry for Structural Confirmation and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive structural elucidation and precise quantification of Dapoxetine N-Oxide. amazonaws.comnih.gov It is most powerfully applied when integrated with liquid chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides unparalleled specificity and sensitivity for analyzing complex mixtures. researchgate.netamazonaws.com UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is the state-of-the-art technique for the analysis of Dapoxetine N-Oxide in biological fluids. researchgate.netnih.govacs.orgresearchgate.net

Structural Confirmation: High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) systems, is used to confirm the identity of Dapoxetine N-Oxide. mdpi.com By providing highly accurate mass measurements, HRMS helps in determining the elemental composition. The fragmentation pattern of the molecule provides structural information. For Dapoxetine N-Oxide, the protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 322. google.commdpi.com A similar MS/MS fragmentation spectrum is observed for Dapoxetine N-Oxide and its parent compound, dapoxetine, after the initial loss of certain fragments. mdpi.com

Quantification: For quantitative analysis, tandem mass spectrometry (MS/MS) is operated in the Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.govacs.org This highly selective and sensitive technique involves monitoring a specific fragmentation reaction of the target analyte. For Dapoxetine N-Oxide, the precursor ion (the protonated molecule) at m/z 322.2 is isolated and fragmented, and a specific product ion at m/z 261.2 is detected. researchgate.netnih.govacs.org This transition is unique to Dapoxetine N-Oxide under the specified conditions, allowing for its accurate quantification even at very low concentrations in complex matrices like human plasma. Validated UPLC-MS/MS methods have demonstrated linearity for Dapoxetine N-Oxide in the concentration range of 0.5-100 ng/mL. researchgate.netnih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Instrumentation | UPLC coupled with a XEVO TQD triple quadrupole mass spectrometer | researchgate.netnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.netnih.gov |

| Precursor Ion [M+H]⁺ (m/z) | 322.2 | researchgate.netnih.govacs.org |

| Product Ion (m/z) | 261.2 | researchgate.netnih.govacs.org |

| MRM Transition | 322.2 → 261.2 | researchgate.netnih.govacs.org |

| Linearity Range (in human plasma) | 0.5 - 100 ng/mL | researchgate.netnih.gov |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Metabolite Analysis

A sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of Dapoxetine and its two major metabolites, Dapoxetine N-Oxide and desmethyldapoxetine, in human plasma. researchgate.netnih.gov This method utilizes a simple protein precipitation step for sample preparation. researchgate.netnih.gov

The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution mobile phase consisting of acetonitrile and 0.1% formic acid in water. researchgate.netnih.gov This allows for a short analytical run time of only 4.0 minutes. researchgate.netnih.gov The UPLC system is coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. researchgate.netnih.gov

Accurate Mass and Fragmentation Analysis (e.g., ESI-MS/MS, MRM Transitions)

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural confirmation of Dapoxetine N-Oxide. In positive ion mode, the molecular ion peak [M+H]⁺ for Dapoxetine N-Oxide is observed at a mass-to-charge ratio (m/z) of 322.2. google.com

For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed, which enhances the selectivity and sensitivity of the method. The specific MRM transition for Dapoxetine N-Oxide is m/z 322.2 → 261.2. researchgate.netnih.govacs.org This transition corresponds to the fragmentation of the parent ion into a specific product ion, providing a high degree of certainty in identification and quantification. researchgate.netnih.govacs.org The fragmentation of Dapoxetine N-Oxide often involves the loss of a dimethylamine (B145610) fragment, leading to the formation of the m/z 261.1287 ion. mdpi.com

A study utilizing UHPLC-ESI-Q-TOF mass spectrometry identified a distinction in the low-mass region of the MS/MS spectrum of Dapoxetine N-Oxide, where ions representing N-ethyl-N,N-dimethylamine and degraded N-oxide fragments were present. mdpi.com

Table 1: MRM Transitions for Dapoxetine and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Dapoxetine | 306.3 | 261.2 |

| Dapoxetine N-Oxide | 322.2 | 261.2 |

| Desmethyldapoxetine | 292.2 | 261.2 |

| Internal Standard (Carbamazepine) | 237.1 | 194.2 |

Data sourced from multiple studies. researchgate.netnih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is indispensable for the definitive structural elucidation of Dapoxetine N-Oxide.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

A patent for the preparation of Dapoxetine N-Oxide reports that the ¹H-NMR spectrum shows 11 groups of peaks, integrating to a total of 23 protons, which is consistent with the number of protons in the Dapoxetine N-Oxide structure. google.com The ¹³C-NMR spectrum displays 19 groups of peaks, accounting for all 21 carbon atoms in the molecule. google.com Due to the chiral environment, the two methyl carbons attached to the nitrogen appear as distinct peaks. google.com

Two-Dimensional NMR Correlational Studies

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are used to establish correlations between different nuclei and confirm the connectivity of the atoms within the molecule. These studies are crucial for the unambiguous assignment of all proton and carbon signals, solidifying the structural identification of Dapoxetine N-Oxide. ijrps.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the Dapoxetine N-Oxide molecule.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present. ijrps.comnih.gov These spectra help in confirming the presence of key structural features of Dapoxetine N-Oxide.

Ultraviolet-Visible (UV-Vis) spectroscopy reveals the electronic absorption properties of the molecule. Dapoxetine exhibits three absorption maxima at 210 nm, 230 nm, and 291 nm. scielo.org.za The UV spectrum of Dapoxetine N-Oxide is expected to be similar, with potential shifts in the absorption maxima due to the presence of the N-oxide group.

Validation of Analytical Methodologies for Dapoxetine N-Oxide (e.g., specificity, linearity, precision)

The validation of the analytical methods used for Dapoxetine N-Oxide is performed according to the International Council for Harmonisation (ICH) guidelines to ensure their reliability for their intended purpose. acs.orgelte.hu

The UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its metabolites has been validated for several parameters:

Specificity: The method demonstrates good specificity, with no significant interference from endogenous plasma components. researchgate.net

Linearity: The method is linear over a specific concentration range for each analyte. For Dapoxetine N-Oxide, the linearity was established within the concentration range of 0.5-100 ng/mL in human plasma. researchgate.netnih.govacs.org

Precision and Accuracy: The intra-day and inter-day precision and accuracy are within the acceptable limits of ±15% at all concentrations. researchgate.netnih.gov

This validated method has been successfully applied to clinical pharmacokinetic studies. researchgate.netnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Dapoxetine |

| Dapoxetine N-Oxide |

| Desmethyldapoxetine |

| Carbamazepine |

| Sildenafil (B151) |

| Vardenafil hydrochloride |

| Dosulepin hydrochloride |

| Mercurochrome |

| Duloxetine |

| Tadalafil |

| Avanafil |

| Fluoxetine |

| Yohimbine |

| Sibutramine |

| Olmesartan |

| Tolterodine |

| Methionine |

| Mycophenolate mofetil |

| Clobazam |

| Ezetimibe |

| Noscapine |

| Itraconazole |

| Quercetin |

| Curcumin |

| Cylindrospermopsin |

| Nitrous oxide |

| Nomifensine |

| Norethisterone |

| Normethadone |

| Nortriptyline |

| Octamoxin |

| Amoxapine |

| Amphetamine |

| Amprenavir |

| Amyl Nitrite |

| Anagrelide |

| Anakinra |

| Ancrod |

| Apalutamide |

| Apixaban |

| Apomorphine |

| Apremilast |

| Aprepitant |

| Apronalide |

| Abametapir |

| Abatacept |

| Abciximab |

Degradation Pathways and Formation in Stress Conditions

Mechanisms of Formation from Parent Dapoxetine (B195078)

The formation of Dapoxetine N-Oxide from its parent molecule, Dapoxetine, is primarily an oxidative process targeting the chemically susceptible tertiary amine group.

The chemical structure of Dapoxetine contains a dimethylamino functional group, which is a tertiary amine. This nitrogen atom possesses a lone pair of electrons, making it a nucleophilic center susceptible to oxidation. The formation of Dapoxetine N-Oxide occurs when an oxidizing agent directly attacks this nitrogen atom.

The reaction mechanism involves the donation of an oxygen atom from an oxidant (e.g., hydrogen peroxide, peroxy acids, or atmospheric oxygen under certain conditions) to the nitrogen atom of the dimethylamino group. This results in the formation of a coordinate covalent bond (N→O), transforming the tertiary amine into a tertiary amine N-oxide. This transformation is a well-established pathway for molecules containing tertiary amine moieties and represents a direct and often primary route of oxidative degradation for Dapoxetine. The resulting N-oxide is a polar, neutral molecule with distinct chromatographic and spectroscopic properties compared to the parent compound.

In forced degradation studies designed to assess the stability of Dapoxetine, Dapoxetine N-Oxide consistently emerges as the principal impurity under oxidative stress conditions. When Dapoxetine is exposed to oxidizing agents, the conversion to its N-oxide derivative is often the most significant degradation pathway observed.

Analytical studies utilizing techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) have confirmed its identity and quantified its formation. In these experiments, the peak corresponding to Dapoxetine N-Oxide is typically the most prominent among all new peaks appearing in the chromatogram after oxidative treatment. Its status as a major oxidative degradant underscores its importance as a critical quality attribute to monitor during the manufacturing and storage of Dapoxetine-containing products.

Oxidative Transformation Pathways Leading to N-Oxide Formation

Formation under Forced Degradation Conditions

Forced degradation, or stress testing, is intentionally used to accelerate the degradation of a substance to identify potential degradation products and validate the stability-indicating power of analytical methods.

The generation of Dapoxetine N-Oxide is most effectively induced under controlled oxidative stress. The standard laboratory protocol involves treating a solution of Dapoxetine with hydrogen peroxide (H₂O₂). The conditions can be varied to control the extent of degradation, but a common approach involves using 3% to 30% H₂O₂ at room or elevated temperatures (e.g., 60°C) for several hours.

Under these conditions, significant degradation of the parent Dapoxetine is observed, with a corresponding increase in the concentration of Dapoxetine N-Oxide. The identity of this product is unequivocally confirmed by mass spectrometry, where it exhibits a characteristic mass-to-charge ratio (m/z) of 322, which is 16 atomic mass units (the mass of one oxygen atom) greater than that of the parent Dapoxetine (m/z 306). This predictable mass shift is a hallmark of N-oxide formation.

The table below summarizes typical conditions used in stress studies that lead to the formation of Dapoxetine N-Oxide.

| Stress Condition | Reagent/Method | Typical Duration/Temperature | Primary Product Formed | Reference |

|---|---|---|---|---|

| Oxidative | 3% Hydrogen Peroxide (H₂O₂) | 24 hours at Room Temperature | Dapoxetine N-Oxide | |

| Oxidative | 10% Hydrogen Peroxide (H₂O₂) | 8 hours at 60°C | Dapoxetine N-Oxide | |

| Oxidative | 30% Hydrogen Peroxide (H₂O₂) | Reflux for 2 hours | Dapoxetine N-Oxide |

While Dapoxetine N-Oxide is the primary oxidative degradant, stress testing reveals the formation of other impurities as well. The complexity of the degradation profile depends on the severity of the stress conditions applied. Advanced analytical techniques like LC-MS/MS are required to separate, identify, and characterize these co-formed products.

Besides the N-oxide, a notable class of degradants includes isomers of cinnamyloxynaphthalene. These compounds likely form through the cleavage of the C-O ether bond or other complex rearrangements within the Dapoxetine molecule, particularly under hydrolytic (acidic/basic) or photolytic stress, though they can also appear as minor products in oxidative conditions. Other identified impurities can include products of N-demethylation (forming Desmethyl Dapoxetine) or cleavage at the ether linkage.

The following table lists key degradation products identified alongside Dapoxetine N-Oxide in comprehensive stability studies.

| Impurity Name | Molecular Formula | Molecular Weight (g/mol) | Observed [M+H]⁺ (m/z) | Formation Pathway |

|---|---|---|---|---|

| Dapoxetine N-Oxide | C₂₁H₂₃NO₂ | 321.41 | 322 | Oxidation |

| (E)-1-(cinnamyloxy)naphthalene | C₁₉H₁₆O | 260.33 | 261 | Hydrolysis/Cleavage |

| (Z)-1-(cinnamyloxy)naphthalene | C₁₉H₁₆O | 260.33 | 261 | Isomerization/Cleavage |

| Desmethyl Dapoxetine | C₂₀H₂₁NO | 291.38 | 292 | Oxidation/Photolysis |

Oxidative Stress-Induced Formation of Dapoxetine N-Oxide

Intrinsic Degradation Pathways of Dapoxetine N-Oxide

Once formed, Dapoxetine N-Oxide itself can be subject to further degradation, although it is generally more stable than other reactive intermediates. The stability of the N-oxide functional group is condition-dependent. Under reductive conditions, it is possible for the N-oxide to be converted back to the parent tertiary amine, Dapoxetine.

Furthermore, tertiary amine N-oxides can undergo thermal rearrangement reactions, such as the Cope elimination, although this typically requires high temperatures and specific structural features that may not be favored in the Dapoxetine N-Oxide structure under standard pharmaceutical storage conditions. Studies focusing specifically on the intrinsic stability of isolated Dapoxetine N-Oxide are less common, but its behavior is presumed to follow the established chemical principles of tertiary amine N-oxides, showing susceptibility to reducing agents and certain thermal or photolytic conditions that could lead to further, more complex degradation products.

Cope Elimination Reactions

The degradation of Dapoxetine N-Oxide proceeds through a Cope elimination reaction. researchgate.netresearchgate.netnih.gov This type of reaction is an intramolecular, syn-selective elimination process where a tertiary amine N-oxide thermally decomposes to form an alkene and a hydroxylamine. jk-sci.commasterorganicchemistry.com The reaction proceeds via a concerted, cyclic transition state, and its regiochemistry is dependent on the ability of a β-hydrogen to achieve a syn-periplanar geometry with the N-oxide group. jk-sci.commasterorganicchemistry.com

In the case of Dapoxetine N-Oxide, the molecule undergoes this intramolecular elimination, leading to the formation of specific degradation products. researchgate.netnih.govnih.gov This transformation is a key pathway for its breakdown and has been confirmed through the synthesis and characterization of the resulting compounds. researchgate.netnih.govijrps.com The reaction has been noted for occurring at a relatively low temperature for a Cope elimination, highlighting a specific reactivity for this molecular scaffold. nih.gov

Structural Characterization of Subsequent Degradation Products

The Cope elimination of Dapoxetine N-Oxide results in the formation of geometric isomers of cinnamyloxynaphthalenes. researchgate.netresearchgate.netijrps.com The primary degradation product observed when dapoxetine base is exposed to air is 1-(2E)-cinnamyloxynaphthalene. researchgate.netnih.gov A minor impurity, the Z isomer of this compound, has also been identified. researchgate.netnih.gov

The structural elucidation of these degradation products was accomplished using a combination of advanced spectroscopic methods. researchgate.netnih.gov Researchers utilized accurate mass data, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to unambiguously determine the structures of the resulting cinnamyloxynaphthalene isomers. researchgate.netnih.govijrps.com This comprehensive characterization was crucial to confirm the proposed degradation pathway originating from the Cope elimination of Dapoxetine N-Oxide. researchgate.netnih.gov

Interactive Data Tables

Below are data tables detailing the degradation products of Dapoxetine N-Oxide and the NMR data used for its characterization.

Table 1: Degradation Products of Dapoxetine N-Oxide via Cope Elimination

| Degradation Product | Isomer Type | Relative Abundance | Method of Identification |

|---|---|---|---|

| 1-cinnamyloxynaphthalene | (2E) | Main Degradation Product. researchgate.netnih.gov | NMR Spectroscopy, Mass Spectrometry, IR Spectroscopy. researchgate.netresearchgate.netnih.gov |

| 1-cinnamyloxynaphthalene | (Z) | Minor Impurity. researchgate.netnih.gov | NMR Spectroscopy, Mass Spectrometry, IR Spectroscopy. researchgate.netresearchgate.netnih.gov |

Table 2: 1H-NMR Characterization Data for Dapoxetine N-Oxide google.com

| Chemical Shift (ppm) | Integration (Number of Protons) | Assignment |

|---|---|---|

| 8.15 | 1H | Aromatic Proton |

| 7.88 | 1H | Aromatic Proton |

| 7.65-7.40 | 8H (overlapping signals) | Aromatic Protons |

| 7.05 | 1H | Aromatic Proton |

| 4.85 | 1H | CH-N |

| 4.30 | 2H | CH2-O |

| 3.15 | 3H | N-CH3 |

| 3.05 | 3H | N-CH3 |

| 2.80 | 1H | CH2 |

| 2.60 | 1H | CH2 |

Computational and Mechanistic Investigations of Dapoxetine N Oxide

Proposed Mechanistic Pathways for Chemical Formation and Degradation

The formation and degradation of Dapoxetine (B195078) N-Oxide involve specific biochemical and chemical reactions.

Degradation: A significant degradation pathway for Dapoxetine N-Oxide has been identified as Cope elimination. researchgate.netresearchgate.netnih.gov This reaction is a key route for the degradation of the dapoxetine base when exposed to air, with Dapoxetine N-Oxide being the major oxidative and metabolic degradation intermediate. researchgate.netijrps.comijrps.com The Cope elimination of Dapoxetine N-Oxide leads to the formation of geometric isomers of cinnamyloxynaphthalenes. researchgate.netijrps.comijrps.com Specifically, the main degradation product identified is (2E)-cinnamyloxynaphthalene, with its Z isomer also confirmed as a minor impurity. researchgate.netresearchgate.netnih.govijrps.com A simple and reliable synthetic method has been developed for both Dapoxetine N-Oxide and cinnamyloxynaphthalene to confirm this proposed degradation pathway. researchgate.netresearchgate.netijrps.comijrps.com

| Pathway | Description | Key Enzymes/Conditions | Resulting Products |

| Formation | N-oxidation of the tertiary amine on Dapoxetine. | Primarily FMO1; also CYP2D6, CYP3A4. wikipedia.orgmdpi.comtga.gov.au | Dapoxetine N-Oxide. tga.gov.au |

| Degradation | Cope elimination of the N-oxide. | Occurs with Dapoxetine N-Oxide as an intermediate, particularly upon air exposure. researchgate.netijrps.com | (2E)-cinnamyloxynaphthalene and its Z isomer. researchgate.netnih.gov |

Advanced Spectroscopic Characterization in Mechanistic Studies

The structural elucidation of Dapoxetine N-Oxide and its degradation products relies heavily on advanced spectroscopic techniques, which are essential for confirming the proposed mechanistic pathways.

High-resolution mass spectrometry combined with liquid chromatography, such as UHPLC-ESI-Q-TOF (Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight), has been instrumental in identifying hepatic metabolites of dapoxetine. mdpi.comresearchgate.net In these studies, Dapoxetine N-Oxide (identified as metabolite M5) was detected and characterized based on its mass-to-charge ratio (m/z) and fragmentation patterns. mdpi.com Its MS/MS spectrum showed characteristic fragments, including ions at m/z 74.0979 and 62.0610, which represent degraded N-oxide fragments and distinguish it from other metabolites. mdpi.com

Furthermore, the structural characterization of the degradation products resulting from Cope elimination was achieved using a combination of precise mass data, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.netijrps.comijrps.comamazonaws.com Unambiguous resonance assignments from NMR data were crucial in identifying the geometric isomers of cinnamyloxynaphthalenes, thereby confirming the degradation pathway originating from Dapoxetine N-Oxide. researchgate.netresearchgate.netijrps.comijrps.com

| Spectroscopic Technique | Application in Dapoxetine N-Oxide Studies | Findings |

| UHPLC-ESI-Q-TOF | Identification and characterization of hepatic metabolites of Dapoxetine. | Confirmed the presence of Dapoxetine N-Oxide and its characteristic mass fragments. mdpi.comresearchgate.net |

| NMR Spectroscopy | Structural elucidation of degradation products. | Provided unambiguous resonance assignments to confirm the formation of cinnamyloxynaphthalene isomers. researchgate.netresearchgate.netnih.govijrps.com |

| IR Spectroscopy | Structural description of degradation impurities. | Used alongside NMR and mass spectrometry to characterize the structure of compounds formed from Dapoxetine N-Oxide degradation. researchgate.netijrps.com |

| Mass Spectrometry (MS) | Provided precise mass data for unknown impurities. | Confirmed the molecular weight and aided in the structural identification of degradation products. researchgate.netijrps.com |

Biochemical and Enzymatic Transformations As a Chemical Entity

Role in the Metabolic Pathways of Dapoxetine (B195078)

The biotransformation of dapoxetine results in several metabolites, with Dapoxetine N-Oxide being a major component found in systemic circulation. wikipedia.orgjapsonline.comcyno.co.inquest.com.np Following oral administration, dapoxetine undergoes extensive metabolism, and along with intact dapoxetine, Dapoxetine N-Oxide is one of the main circulating substances in the plasma. medsinfo.com.auefda.gov.etpharmacyboardkenya.org

Metabolic studies utilizing ¹⁴C-dapoxetine have identified several biotransformational pathways, including N-oxidation, N-demethylation, naphthyl hydroxylation, glucuronidation, and sulfation. efda.gov.etpharmacyboardkenya.orgmedicines.org.ukamazonaws.com Among these, N-oxidation represents a primary route in the metabolism of dapoxetine. efda.gov.etpharmacyboardkenya.orgmedicines.org.uk Evidence points to significant presystemic first-pass metabolism after the drug is taken orally. pharmacyboardkenya.orgmedicines.org.uk In a study analyzing plasma radioactivity, the area under the curve (AUC) for Dapoxetine N-Oxide accounted for 22.5% of the total ¹⁴C-equivalent exposure, highlighting its significance as a metabolite. tga.gov.au

Table 1: Relative Plasma Exposure of Dapoxetine and its Metabolites

| Compound | AUC as % of Total ¹⁴C-Equivalent Exposure |

| Unchanged Dapoxetine | 24.5% |

| Dapoxetine N-Oxide | 22.5% |

| Desmethyldapoxetine | 3.08% |

| Didesmethyldapoxetine | 0.12% |

| Source: Australian Public Assessment Report for Dapoxetine. tga.gov.au |

In vitro studies using human liver, kidney, and intestinal microsomes have established that dapoxetine is cleared by multiple enzyme systems. efda.gov.etpharmacyboardkenya.orgmedicines.org.ukamazonaws.comnafdac.gov.ng The primary enzymes identified in the metabolism of dapoxetine are Cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4, as well as Flavin Monooxygenase 1 (FMO1). wikipedia.orgmedsinfo.com.aumedicines.org.ukpillintrip.comndrugs.com Further research with recombinant human enzymes has confirmed that in addition to the primary enzymes, other CYP isoforms such as 2C8, 2C9, 2C19, 2B6, and 1A2 are also involved in its metabolism. tga.gov.au Therefore, inhibitors of these enzymes have the potential to reduce the clearance of dapoxetine. medsinfo.com.aupillintrip.comndrugs.com

Table 2: Enzymatic Systems Implicated in Dapoxetine Metabolism

| Enzyme Family | Primary Enzymes Involved | Other Contributing Isoforms |

| Cytochrome P450 (CYP) | CYP2D6, CYP3A4 | 2C8, 2C9, 2C19, 2B6, 1A2 |

| Flavin-containing Monooxygenase (FMO) | FMO1 | |

| Source: Therapeutic Goods Administration, Australian Product Information. medsinfo.com.autga.gov.au |

N-Oxidation as a Primary Biotransformation Route

In Vitro Interactions with Biological Targets

The interaction of Dapoxetine N-Oxide with biological systems has been assessed to understand its pharmacological activity.

In vitro binding and transporter studies have consistently shown that Dapoxetine N-Oxide is either inactive or only weakly active at the serotonin (B10506) transporter. medsinfo.com.auefda.gov.etpharmacyboardkenya.orgtga.gov.au Due to this low affinity, it is characterized as a weak selective serotonin reuptake inhibitor (SSRI) and is considered to contribute no significant clinical effect. wikipedia.orgjapsonline.comcyno.co.inquest.com.npresearchgate.net

Research on the direct effects of Dapoxetine N-Oxide on metabolic enzymes has been conducted. Studies have shown that this metabolite can inhibit the activity of rat liver microsomes. biosynth.com It has also been observed to inhibit human liver microsomes at high concentrations. biosynth.com

Table 3: Summary of In Vitro Interactions of Dapoxetine N-Oxide

| Biological Target | Finding | Reference |

| Serotonin Transporter | Weakly active / Inactive | medsinfo.com.auefda.gov.ettga.gov.au |

| Rat Liver Microsomes | Inhibitory activity observed | biosynth.com |

| Human Liver Microsomes | Inhibitory activity observed at high concentrations | biosynth.com |

Q & A

Q. What analytical methods are recommended for characterizing the purity and stability of Dapoxetine N-Oxide in laboratory settings?

High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are widely used for purity assessment. For example, validated HPLC methods with UV detection at 230 nm using Nucleosil RP-18 columns and pH 3 phosphate buffer/methanol mobile phases have been effective for related compounds like dapoxetine hydrochloride . Stability studies should include forced degradation under thermal, photolytic, and hydrolytic conditions, with data analyzed via peak homogeneity and mass balance .

Q. How can researchers synthesize Dapoxetine N-Oxide with high yield and reproducibility?

Synthesis protocols for structurally similar compounds (e.g., dapoxetine derivatives) often involve nucleophilic substitution or oxidation reactions. For instance, oxidation of tertiary amines using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature conditions can yield N-oxide derivatives. Characterization via - and -NMR (e.g., in DMSO-d6 or CDCl3) and mass spectrometry (EI-MS) is critical to confirm structural integrity .

Q. What criteria should guide the selection of solvents and reagents for Dapoxetine N-Oxide synthesis?

Prioritize anhydrous solvents (e.g., N,N-dimethylformamide) to avoid side reactions. Reagents like potassium carbonate for deprotonation or sodium borohydride for reduction should be sourced with ≥98% purity. Analytical-grade solvents (e.g., Merck or Sigma-Aldridge) are recommended to minimize impurities .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on Dapoxetine N-Oxide’s metabolic pathways be resolved?

Contradictions in metabolic studies (e.g., hepatic vs. extrahepatic oxidation) require systematic comparison of in vitro (microsomal assays) and in vivo (radiolabeled tracer) models. Cross-validate findings using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metabolites and assess enzyme kinetics (e.g., CYP3A4/5 involvement) . Differences in study populations (species, sex, or genetic polymorphisms) must also be statistically controlled .

Q. What experimental designs are optimal for evaluating Dapoxetine N-Oxide’s receptor binding affinity in neurological contexts?

Radioligand displacement assays (e.g., using -paroxetine) combined with dose-response curves can quantify affinity for serotonin transporters (SERT). Include positive controls (e.g., fluoxetine) and negative controls (vehicle-only) to validate assay specificity. Data should be analyzed via nonlinear regression (e.g., GraphPad Prism) to calculate IC values .

Q. How should researchers address discrepancies in reported toxicity profiles of Dapoxetine N-Oxide?

Conduct comparative toxicity assays using standardized models (e.g., OECD guidelines for acute oral toxicity in rodents). Evaluate hepatotoxicity via ALT/AST biomarkers and histopathology. Conflicting data may arise from differences in dosing regimens (acute vs. chronic) or metabolite accumulation; use physiologically based pharmacokinetic (PBPK) modeling to reconcile these factors .

Q. What strategies ensure reliable replication of Dapoxetine N-Oxide’s pharmacological effects across independent studies?

Adopt the Consolidated Standards of Reporting Trials (CONSORT) framework for preclinical studies. Document all experimental variables (e.g., animal strain, fasting state, and circadian timing). Share raw data and analytical protocols via repositories like Figshare to enable meta-analyses .

Methodological Guidelines

- Data Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses. For in-house data, apply Bland-Altman plots to assess inter-assay variability .

- Literature Review : Systematically search PubMed, Embase, and Web of Science using MeSH terms (e.g., "Dapoxetine/analogs & derivatives" AND "pharmacokinetics"). Exclude non-peer-reviewed sources and apply RADAR criteria (Rationale, Authority, Date, Appearance, Relevance) to evaluate credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.